Chemical structure and molecular weight of Boc-Ser(Fmoc-Gly)-OH
Chemical structure and molecular weight of Boc-Ser(Fmoc-Gly)-OH
This guide is structured as a technical monograph designed for direct application in high-complexity peptide synthesis. It prioritizes mechanistic understanding and robust protocols over generic descriptions.
The "Switch Peptide" Building Block for Difficult Sequences
Executive Technical Profile
Boc-Ser(Fmoc-Gly)-OH is a specialized "isodipeptide" building block used primarily in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . It is designed to synthesize "difficult sequences" (e.g., amyloid-beta, hydrophobic transmembrane domains) by temporarily introducing a kink in the peptide backbone. This "kink" disrupts secondary structure formation (aggregation) during synthesis and purification, which can then be switched to the native peptide bond under physiological conditions.
Chemical Identity Data
| Property | Specification |
| IUPAC Name | |
| CAS Number | 944283-06-1 |
| Molecular Formula | |
| Molecular Weight | 484.50 g/mol |
| Structural Class | |
| Purity Standard | |
| Solubility | Soluble in DMF, DCM, DMSO; slightly soluble in MeOH.[1][2] |
Structural Logic & Mechanism: The "Isopeptide Switch"
The core value of this molecule lies in its ability to circumvent the "on-resin aggregation" problem. In standard synthesis, hydrophobic peptides form
The Mechanism
-
Disruption: The unit introduces an ester bond (depsipeptide) into the backbone instead of an amide bond.[3] This removes a hydrogen bond donor and alters the bond angle, preventing
-sheet formation. -
Orthogonality:
-
Boc (N-term): Acid-labile (removed by TFA). Allows chain assembly via Boc-SPPS.
-
Fmoc (Side-chain): Base-labile (stable to TFA and HF). It acts as a "safety lock" on the Glycine amine.
-
-
The Switch (O-to-N Acyl Shift):
-
After synthesis and purification, the peptide is an
-acyl isopeptide. -
Removal of the Fmoc group (using mild base) releases the free amine of the Glycine.
-
At pH
7.4, the free amine attacks the ester carbonyl via a 5-membered transition state, spontaneously rearranging into the native amide bond (Gly-Ser).
-
Figure 1: The "Switch" Mechanism. The Fmoc group acts as a lock, maintaining the soluble isopeptide state until the user decides to trigger the conversion to the native peptide.
Application Protocol: Boc-SPPS Strategy
Because the side-chain protection (Fmoc) is base-labile, this unit is incompatible with standard Fmoc-SPPS (where piperidine is used every cycle). It is specifically engineered for Boc-SPPS .
Workflow Overview
-
Chain Assembly: Use standard Boc/Benzyl chemistry.
-
Coupling the Unit: Couple Boc-Ser(Fmoc-Gly)-OH manually to ensure high efficiency.
-
Cleavage: Use HF (Hydrogen Fluoride) or TFMSA. The Fmoc group is stable under these strong acid conditions.
-
Purification: Purify the O-acyl isopeptide by HPLC. It will likely elute differently than the native peptide and be more soluble.
-
Conversion: Trigger the switch in buffer.
Detailed Step-by-Step Protocol
A. Coupling (Solid Phase)[4][5]
-
Reagents: Boc-Ser(Fmoc-Gly)-OH (3 eq), DIC (3 eq), HOBt (3 eq).
-
Solvent: DMF or NMP.
-
Procedure:
-
Pre-activate the amino acid for 3-5 minutes.
-
Add to the resin-bound amine (neutralized).
-
Agitate for 2–4 hours. Note: Ester linkages can be sterically demanding; double coupling is recommended.
-
Critical QC: Perform a Kaiser test. If slightly positive, re-couple.
-
B. Elongation
-
Continue synthesis using Boc-amino acids.
-
Warning: Avoid using strong bases. If neutralizing with DIEA, ensure minimal exposure time to prevent premature Fmoc removal from the side chain.
C. Cleavage & Work-up[4]
-
Reagent: Anhydrous HF with p-cresol/anisole scavengers (90:10).
-
Conditions: 0°C for 60 minutes.
-
Result: The Boc group is removed.[5] The peptide is cleaved from the resin.[4] Side chain benzyl groups are removed. The Fmoc group on Glycine remains intact.
-
Lyophilization: Dissolve crude ether precipitate in water/acetonitrile and lyophilize.
D. The "Switch" (Post-Purification)
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Trigger: Add 1-5% Piperidine (or simply incubate at pH 7.4 if the Fmoc was removed previously in a separate step, though usually, one removes Fmoc in situ or uses a specific basic pulse).
-
Refined Method: Dissolve purified isopeptide in pH 7.4 buffer. The shift is often spontaneous once the amine is free. If Fmoc is present, treat with 20% piperidine in DMF for 10 min, precipitate, then dissolve in pH 7.4 buffer to observe the shift (monitored by HPLC).
Figure 2: Strategic Workflow for incorporating Boc-Ser(Fmoc-Gly)-OH into Boc-SPPS protocols.
Synthesis of the Building Block (Reference)
If commercial stock is unavailable, the unit can be synthesized via the Steglich Esterification method, though care must be taken to avoid racemization of the Serine alpha-carbon.
-
Starting Materials: Boc-Ser-OPac (Phenacyl ester protection for COOH) and Fmoc-Gly-OH.
-
Coupling: Fmoc-Gly-OH + Boc-Ser-OPac + EDC + DMAP (Catalytic) in DCM.
-
Deprotection: Removal of the Phenacyl ester using Zn dust in Acetic Acid.
-
Purification: Flash chromatography.
-
Note: The commercially available version (CAS 944283-06-1) is preferred to guarantee enantiomeric purity.
-
References
-
Sohma, Y., et al. (2011). "‘O-Acyl isopeptide method’ for the efficient synthesis of difficult sequence-containing peptides: Use of ‘O-acyl isopeptide’ of Ser or Thr residue as a structure-disrupting building block." Journal of Peptide Science, 17(5), 321-329. Link
-
Kiso, Y., et al. (2009).[6] "O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation." Organic & Biomolecular Chemistry, 7, 2894-2904.[6] Link
-
Coin, I., et al. (2007). "Depsipeptide methodology for solid-phase peptide synthesis: circumventing side reactions and development of an automated technique via depsidipeptide units." Journal of Organic Chemistry, 71(16), 6171-6177. Link
-
Taniguchi, A., et al. (2007). "Synthesis of forty kinds of ‘O-acyl isodipeptide unit’ Boc-Ser/Thr(Fmoc-Xaa)-OH." Organic & Biomolecular Chemistry, 5, 1720-1730. Link[7]
Sources
- 1. BOC-SER(FMOC-GLY)-OH | 944283-06-1 [m.chemicalbook.com]
- 2. Fmoc-Gly-Gly-Gly-Ser-OH | C24H26N4O8 | CID 176272803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 5. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 6. O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. “O-Acyl isopeptide method” for peptide synthesis: synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
